molecular formula C17H19N5O3 B2805663 N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-58-6

N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2805663
CAS No.: 899742-58-6
M. Wt: 341.371
InChI Key: CVLSZVYXNYUJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group at the N1 position and an acetamide-linked 2,4-dimethylphenyl moiety at the C5 position. While direct biological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including insecticidal and antitumor properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-3-4-14(12(2)7-11)20-15(24)9-21-10-18-16-13(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLSZVYXNYUJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Polarity: The 2-hydroxyethyl group in the target compound likely improves water solubility compared to lipophilic substituents like 2,4-dichlorophenoxy .
  • Steric Factors : Bulky substituents (e.g., 4-methylbenzyl in ) may hinder target engagement compared to the smaller dimethylphenyl group in the reference compound.

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, analogs provide insights:

  • Melting Points: Pyrazolo-pyrimidine derivatives often exhibit high melting points (>250°C) due to hydrogen bonding and planar aromatic systems. For example, a related chromenone-pyrazolo-pyrimidine hybrid melted at 302–304°C .
  • Mass Spectrometry : Molecular ions ([M+1]) for analogs range from ~400–570 Da, consistent with the target compound’s expected mass (~430–450 Da) .
  • Solubility : Hydroxyethyl and methoxy groups enhance aqueous solubility, whereas halogenated or benzyl substituents favor organic solvents .

Q & A

Q. How can computational modeling predict the compound’s binding mode to kinase targets like PI3K or CDK2?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures (PDB: 6TZH for PI3K) identifies key interactions (e.g., hydrogen bonding with pyrimidine carbonyl). Molecular dynamics simulations (50–100 ns) assess binding stability. Free energy calculations (MM/GBSA) validate predicted affinities against experimental IC₅₀ values .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic profile, including CYP450-mediated metabolism?

  • Methodological Answer : Conduct in vitro ADME assays:
  • Metabolic stability : Human liver microsomes + NADPH, monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Fluorescent probe assays for CYP3A4/2D6.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration.
    Advanced studies use transgenic mouse models to quantify bioavailability and tissue distribution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s anticancer efficacy in different cell lines (e.g., MCF-7 vs. HeLa)?

  • Methodological Answer : Cell-line-specific variability may stem from differential expression of molecular targets (e.g., EGFR or p53 status). Validate target engagement via Western blot (phospho-protein levels) or CRISPR knockout models. Cross-correlate with genomic databases (CCLE) to identify biomarkers predictive of response .

Q. What factors explain inconsistent SAR data between this compound and its 3-chlorophenyl or 4-methoxyphenyl analogs?

  • Methodological Answer : Steric and electronic effects from substituents alter binding pocket interactions. For example, 4-methoxyphenyl analogs show enhanced π-stacking in hydrophobic pockets, while 2-hydroxyethyl improves solubility but may reduce membrane permeability. QSAR models incorporating Hammett constants (σ) and logP values clarify these trends .

Mechanistic Studies

Q. What in vitro and in vivo models are most appropriate for validating the compound’s anti-inflammatory mechanism involving COX-2 inhibition?

  • Methodological Answer :
  • In vitro : COX-2 enzyme inhibition assay (colorimetric, using purified enzyme and arachidonic acid substrate).
  • In vivo : Murine carrageenan-induced paw edema model. Measure PGE₂ levels (ELISA) and compare with celecoxib controls. Histopathology assesses tissue inflammation .

Q. How can multi-omics approaches (proteomics, transcriptomics) elucidate off-target effects in primary human hepatocytes?

  • Methodological Answer : Treat hepatocytes with sub-cytotoxic doses (IC₁₀) and perform RNA-seq to identify differentially expressed genes (e.g., NRF2 pathway). TMT-labeled proteomics quantifies changes in stress-response proteins (HSP70, CYP enzymes). Integrate data with STRING or Reactome for pathway enrichment .

Experimental Design Challenges

Q. What controls are critical when assessing the compound’s potential for inducing mitochondrial toxicity?

  • Methodological Answer : Include rotenone (complex I inhibitor) and oligomycin (ATP synthase inhibitor) as positive controls. Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse XF Analyzer. Validate with JC-1 staining for mitochondrial membrane potential .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis for reproducible bioactivity data?

  • Methodological Answer : Standardize reaction conditions (temperature ±2°C, solvent purity ≥99.9%), and characterize each batch via NMR and HPLC (purity ≥95%). Use a reference standard (e.g., USP-certified) for inter-lab calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.